2-({1-[3-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline
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Description
Scientific Research Applications
Heterocyclic Compound Synthesis
Derivatives of pyrrolo[1,2-a]quinoxaline, a class of heterocyclic compounds, are of increasing interest for their biological activities in pharmaceutical and agrochemical research. These compounds have been synthesized through novel approaches such as 1,3-dipolar cycloaddition of quinoxalinium N-ylide to alkene, promoted by MnO2, providing a new pathway for the synthesis of pyrrolo[1,2-a]quinoxalines (Zhou et al., 1999).
Ligand Synthesis for Catalysis
Quinoxaline derivatives have also been utilized in the synthesis of rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, demonstrating excellent enantioselectivities and high catalytic activities (Imamoto et al., 2012).
Oxidative Synthesis Approaches
A practical and green approach for the synthesis of pyrrolo- and indolo[1,2-a]quinoxalines has been developed, using an oxidative reaction of 1-(2-aminophenyl)pyrroles or 2-(3-methyl-1H-1-indolyl)aniline with benzylamines in the presence of O-2 as the environmentally friendly oxidant and iodine as an economical and effective catalyst (Wang et al., 2015).
Anion Receptor Development
Fluorinated derivatives such as 2,3-di(3‘,4‘-difluoropyrrol-2‘-yl)quinoxaline have been investigated as neutral anion receptors, displaying enhanced affinity compared to their non-fluorinated congeners, particularly for chloride and dihydrogen phosphate anions (Anzenbacher et al., 2000).
Properties
IUPAC Name |
(3-quinoxalin-2-yloxypyrrolidin-1-yl)-[3-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O3/c21-20(22,23)29-14-5-3-4-13(10-14)19(27)26-9-8-15(12-26)28-18-11-24-16-6-1-2-7-17(16)25-18/h1-7,10-11,15H,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSAAOQHEIVJRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC(=CC=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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